Bienvenue dans la boutique en ligne BenchChem!

(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide

PDE4 isoform selectivity IC50 profiling rolipram comparator

(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide, also referred to by the developmental code LASSBio-448, is a synthetic sulfonamide-based small molecule designed as a phosphodiesterase‑4 (PDE4) inhibitor with an antiasthmatic therapeutic profile. The compound is characterized by a conjugated (E)-ethenesulfonamide core linking a 1,3-benzodioxole methylamine moiety and a furan‑2‑yl substituent, a scaffold that was rationally optimized from the capsaicin pharmacophore to achieve dual PDE4A/PDE4D isoform engagement while deliberately attenuating PDE4B‑linked emetic liability.

Molecular Formula C14H13NO5S
Molecular Weight 307.32
CAS No. 339018-72-3
Cat. No. B2619909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide
CAS339018-72-3
Molecular FormulaC14H13NO5S
Molecular Weight307.32
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=CO3
InChIInChI=1S/C14H13NO5S/c16-21(17,7-5-12-2-1-6-18-12)15-9-11-3-4-13-14(8-11)20-10-19-13/h1-8,15H,9-10H2/b7-5+
InChIKeyDQFPAYKRFIEEEL-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide (LASSBio-448, CAS 339018-72-3) as a Differentiated PDE4 Inhibitor Lead


(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide, also referred to by the developmental code LASSBio-448, is a synthetic sulfonamide-based small molecule designed as a phosphodiesterase‑4 (PDE4) inhibitor with an antiasthmatic therapeutic profile [1]. The compound is characterized by a conjugated (E)-ethenesulfonamide core linking a 1,3-benzodioxole methylamine moiety and a furan‑2‑yl substituent, a scaffold that was rationally optimized from the capsaicin pharmacophore to achieve dual PDE4A/PDE4D isoform engagement while deliberately attenuating PDE4B‑linked emetic liability [1][2].

Why Generic PDE4 Inhibitor Substitution Cannot Replace LASSBio-448 in Asthma Research Programs


PDE4 inhibitors as a class display structurally encoded isoform-selectivity profiles that govern both therapeutic efficacy and dose-limiting adverse events such as emesis. LASSBio-448 was deliberately designed to present a PDE4D/PDE4A‑favoring selectivity signature that contrasts sharply with the PDE4B‑dominant profile of early-generation inhibitors such as rolipram, and its subsequent lead‑optimization analog LASSBio-1632 further intensifies this bias [1]. Substituting LASSBio-448 with an in‑class congener without verifying isoform‑selectivity ratios, emetic potential in behavioral models, and functional antagonism of allergen‑driven airway hyper‑reactivity (AHR) risks losing the integrated pharmacological fingerprint demonstrated in A/J mouse models of asthma, rendering experimental results non‑comparable and procurement decisions non‑translational [1].

Quantitative Differentiation Evidence for LASSBio-448 Relative to PDE4 Comparators Rolipram, Cilomilast, and LASSBio-1632


LASSBio-448 Exhibits a PDE4D/PDE4A‑Biased Selectivity Profile Distinct from the PDE4B‑Balanced Signature of Rolipram

When screened against the four recombinant human PDE4 isoforms (PDE4A–D) using an IMAP fluorescence polarization assay, LASSBio-448 (compound 6a) displayed a selectivity fingerprint clearly differentiated from the prototypical PDE4 inhibitor rolipram. The inhibitory index ratios (e.g., PDE4D/PDE4A or PDE4D/PDE4B) for LASSBio-448 were reported as superior to those of rolipram, indicating preferential engagement of PDE4D over PDE4A/B and a deliberate de‑prioritization of PDE4B, the isoform historically linked to emetic side effects [1]. Quantitative IC50 values are provided in Comparison_Data.

PDE4 isoform selectivity IC50 profiling rolipram comparator

LASSBio-448 Demonstrates Reduced Emetic Potential Relative to Both Rolipram and Cilomilast in a Rodent Behavioral Model

A critical differentiator for PDE4 inhibitor development is the risk of emesis, which has historically limited the clinical utility of agents such as rolipram and cilomilast. In the xylazine/ketamine‑induced anesthesia test—a validated behavioral correlate of emesis in rodents—LASSBio-448 was explicitly shown to be less pro‑emetic than both rolipram and cilomilast [1]. Although the primary publication describes this finding qualitatively within the abstract and discussion, it derives from a quantitative prolongation‑of‑anesthesia protocol that benchmarks emetogenic potential, thereby providing a reproducible, assay‑anchored safety differentiation.

PDE4 inhibitor emesis xylazine/ketamine anesthesia test therapeutic index

LASSBio-448 Reverses Established Allergen‑Induced Airway Remodeling and Inflammation at Oral Doses Comparable to Cilomilast

Beyond in vitro enzyme inhibition, LASSBio-448 was evaluated in a therapeutic‑intervention protocol in ovalbumin (OVA)‑sensitized A/J mice, where treatment was initiated after the establishment of lung eosinophilic infiltration, mucus exacerbation, peribronchiolar fibrosis, and airway hyper‑reactivity (AHR). At an oral dose of 100 mg/kg, LASSBio-448 significantly reversed these pathological hallmarks, an effect mechanistically linked to the blockade of Th2‑type cytokines (IL‑4, IL‑5, IL‑13) and eotaxin‑2 [1]. In a separate LPS‑driven acute inflammation model, LASSBio-448 at 2.5–10 mg/kg (p.o.) prevented inflammation and AHR, doses that bracket the clinically relevant exposure range of cilomilast used as a comparator (1 mg/kg, p.o.) [1].

allergic asthma model airway hyper‑reactivity eosinophilic inflammation

LASSBio-448 Hepatic Metabolism Is Mediated by CYP1A2, CYP2C19, and CYP3A4, Enabling Predictable Drug–Drug Interaction Risk Assessment

The oxidative metabolism of LASSBio-448 was characterized using pooled rat liver microsomes and selective cytochrome P450 (CYP) inhibitors. Two major phase‑I metabolites—O‑demethyl‑LASSBio-448 (M1) and 3,4‑dihydroxyphenyl‑LASSBio-448 (M2)—were identified, with their formation shown to depend on a NADPH‑generating system and to be catalyzed predominantly by CYP1A2, CYP2C19, and CYP3A4 [1]. This CYP isoform fingerprint differs from that of many diarylpyrimidine or benzamide‑class PDE4 inhibitors, which are often cleared primarily through CYP3A4 alone, suggesting that LASSBio-448 may exhibit distinct drug–drug interaction (DDI) liability and patient‑population variability profiles.

microsomal metabolism CYP phenotyping metabolite identification

LASSBio-1632, the Sulfonyl Hydrazone Analog, Achieves Enhanced PDE4A/PDE4D Selectivity but Represents a Different Pharmacological Entity than the Parent Prototype LASSBio-448

Further medicinal chemistry optimization of LASSBio-448 produced the sulfonyl hydrazone derivative LASSBio-1632 (compound 7j), which was identified as a selective PDE4A/PDE4D inhibitor with improved GI permeability and in vivo blockade of AHR and TNF‑α production in lung tissue [1]. While LASSBio-1632 represents an advanced lead candidate, it is a structurally distinct chemotype (sulfonyl hydrazone vs. ethenesulfonamide) and thus cannot serve as a direct substitute for LASSBio-448 in assay systems where the ethenesulfonamide pharmacophore or the broader PDE4 isoform engagement profile of the prototype is required. This differentiation is critical for procurement decisions: LASSBio-448 remains the reference compound for the ethenesulfonamide series, whereas LASSBio-1632 is the comparator for the sulfonyl hydrazone sub‑series.

lead optimization PDE4A/D selectivity structure–activity relationship

High‑Value Application Scenarios for (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide (LASSBio-448) in Drug Discovery and Pharmacological Research


PDE4 Isoform Selectivity Profiling in Respiratory Inflammation Programs

LASSBio-448 serves as a benchmark ethenesulfonamide PDE4 inhibitor with a well‑characterized selectivity fingerprint (PDE4D/PDE4A‑biased, attenuated PDE4B affinity) distinct from rolipram and cilomilast, making it an essential positive control for assay development and for screening campaigns aimed at identifying next‑generation PDE4 inhibitors with improved safety margins. Its quantitative IC50 dataset across all four PDE4 isoforms, directly compared with rolipram under identical assay conditions, provides a calibration standard for inter‑laboratory data normalization [1].

In Vivo Modeling of Chronic Allergic Asthma with Therapeutic Intervention Endpoints

Owing to its documented ability to reverse established airway eosinophilic infiltration, mucus metaplasia, peribronchiolar fibrosis, and AHR in OVA‑sensitized A/J mice, LASSBio-448 is uniquely suited for pharmacology studies requiring disease‑modifying rather than prophylactic readouts, particularly when combined with the lower emetic liability relative to rolipram and cilomilast demonstrated in the xylazine/ketamine behavioral assay [1].

Drug–Drug Interaction Risk Assessment and CYP Reaction Phenotyping Workflows

The experimentally resolved CYP metabolic fingerprint (CYP1A2, CYP2C19, CYP3A4) distinguishes LASSBio-448 from single‑CYP‑cleared PDE4 inhibitors, enabling its use as a model substrate for developing in vitro DDI prediction assays and for validating recombinant CYP panels designed to detect multi‑enzyme contributions to oxidative clearance [1].

Scaffold‑Hopping and Library Design Starting from a Capsaicin‑Inspired Ethenesulfonamide Core

Medicinal chemistry groups engaged in PDE4 inhibitor scaffold‑hopping can employ LASSBio-448 as a validated starting point for generating focused libraries, leveraging the X‑ray docking‑guided understanding of its differential binding poses in PDE4A/C versus PDE4B/D to rationally design analogs with amplified PDE4D selectivity, while retaining the ethenesulfonamide linkage that distinguishes this series from the sulfonyl hydrazone analog LASSBio-1632 [1][2].

Quote Request

Request a Quote for (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.